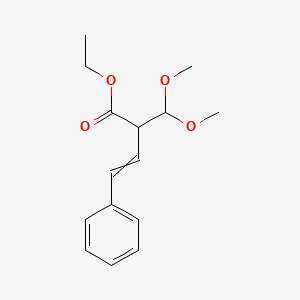![molecular formula C18H21O4P B14394114 Diethyl [(3-benzoylphenyl)methyl]phosphonate CAS No. 89765-35-5](/img/structure/B14394114.png)
Diethyl [(3-benzoylphenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3-benzoylphenyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-benzoylphenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver high yields within a short reaction time . This method can be easily adapted for large-scale preparations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(3-benzoylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl [(3-benzoylphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate derivatives.
Wirkmechanismus
The mechanism of action of diethyl [(3-benzoylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can form an adsorptive protective layer on metallic surfaces, providing corrosion inhibition . In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl [(3-benzoylphenyl)methyl]phosphonate include:
Diethyl 4-methylbenzylphosphonate: Another phosphonate ester with similar chemical properties.
Phosphonic acids: Compounds with a similar phosphorus-oxygen-carbon structure.
Uniqueness
This compound is unique due to its specific benzoylphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
89765-35-5 |
|---|---|
Molekularformel |
C18H21O4P |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
[3-(diethoxyphosphorylmethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)14-15-9-8-12-17(13-15)18(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
HCALZZVACVIGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


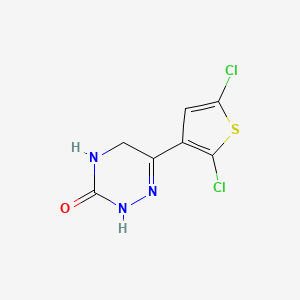
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
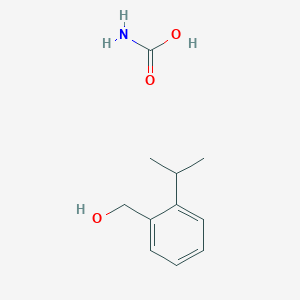
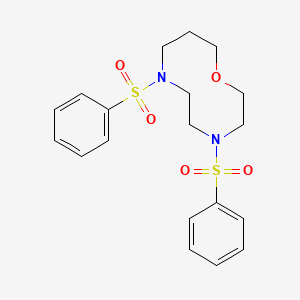
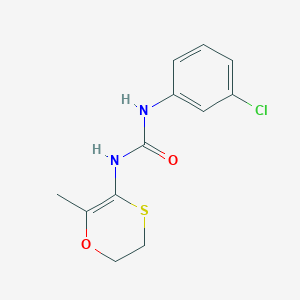

![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
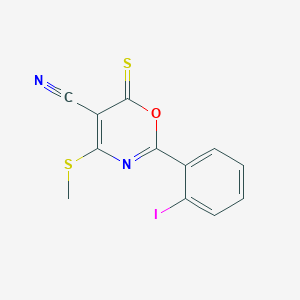
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
